molecular formula C21H19N3O6 B2703946 1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE CAS No. 946242-33-7

1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE

Cat. No.: B2703946
CAS No.: 946242-33-7
M. Wt: 409.398
InChI Key: FAEAVVUFCBXKQE-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE is a complex organic compound that features a combination of several functional groups, including a benzo[d][1,3]dioxole moiety, a pyrrolidin-2-one ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the oxadiazole ring: This can be done by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Formation of the pyrrolidin-2-one ring: This can be synthesized through the cyclization of appropriate amines with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-BENZODIOXOL-5-YL)-4-[3-(2,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRROLIDIN-2-ONE: Similar compounds might include other pyrrolidin-2-one derivatives, oxadiazole-containing compounds, or benzo[d][1,3]dioxole derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-26-14-4-5-15(17(9-14)27-2)20-22-21(30-23-20)12-7-19(25)24(10-12)13-3-6-16-18(8-13)29-11-28-16/h3-6,8-9,12H,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEAVVUFCBXKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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